REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:14][Li]>O1CCCC1>[OH:1][C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](=[O:6])[CH3:14]
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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OC1=C(C(=O)O)C=CC=C1C(C)C
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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42 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture stirred overnight at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The mixture was quenched with methanol (50 mL)
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Type
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CONCENTRATION
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Details
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concentrate under reduced pressure, and ethyl acetate (200 mL)
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Type
|
ADDITION
|
Details
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was added
|
Type
|
WASH
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Details
|
The mixture was washed with 1N hydrochloric acid (200 mL), water (200 mL), and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel eluting with 0-to-30% ethyl acetate in hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |